molecular formula C9H8BrN3 B1445741 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 1379323-54-2

6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1445741
CAS No.: 1379323-54-2
M. Wt: 238.08 g/mol
InChI Key: VCZJOQWDESZTLX-UHFFFAOYSA-N
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Description

“6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H8BrN3 . It is used for research and development .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature . Its molecular weight is 238.08 .

Scientific Research Applications

Regio-orientation in Pyrazolo[1,5-a]pyrimidines

The structure and reactions of pyrazolo[1,5-a]pyrimidines, including 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, have been a subject of interest due to the complexity introduced by the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. This similarity leads to literature controversy regarding the regio-orientation of substituents on the pyrimidine ring when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazole. Understanding the regio-orientation and regioselectivity is critical for harnessing the full potential of these compounds in scientific research (Mohamed & Mahmoud, 2019).

Catalytic Applications in Synthesis

This compound is a precursor in the synthesis of diverse bioactive compounds. The application of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds has been extensively reviewed. These scaffolds have shown a wide range of applicability in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability (Parmar et al., 2023).

Structural Activity Relationship Studies

Understanding the relationship between the structure of pyrazolo[1,5-a]pyrimidine derivatives and their biological activities is crucial. These compounds display a broad range of medicinal properties including anticancer, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies have provided insights into the potential of these compounds as drug candidates. However, there is still a considerable scope for medicinal chemists to exploit this privileged scaffold in developing novel drug candidates, which makes ongoing research in this area highly significant (Cherukupalli et al., 2017).

Safety and Hazards

The safety data sheet for “6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine” indicates that it is not classified under the GHS classification . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Properties

IUPAC Name

6-bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-11-9-8(6-1-2-6)4-12-13(9)5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZJOQWDESZTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3N=CC(=CN3N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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